molecular formula C12H6Cl4 B1595503 2,3',5',6-Tetrachlorobiphenyl CAS No. 74338-23-1

2,3',5',6-Tetrachlorobiphenyl

Cat. No.: B1595503
CAS No.: 74338-23-1
M. Wt: 292 g/mol
InChI Key: HDULUCZRGGWTMZ-UHFFFAOYSA-N
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Description

2,3’,5’,6-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with chlorine atoms attached at various positions. This compound is characterized by the presence of four chlorine atoms at the 2, 3’, 5’, and 6 positions on the biphenyl structure. Polychlorinated biphenyls were widely used in industrial applications due to their chemical stability and insulating properties, but their production was banned in many countries due to environmental and health concerns .

Mechanism of Action

Target of Action

2,3’,5’,6-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The compound inhibits the PER1 gene by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction with its targets leads to changes in the expression of genes, particularly those involved in the regulation of the circadian clock .

Pharmacokinetics

They were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

Result of Action

The molecular and cellular effects of 2,3’,5’,6-Tetrachlorobiphenyl’s action are primarily related to its ability to disrupt normal cell function by altering gene transcription . This can lead to a variety of health effects, given the critical role of the targeted receptors and genes in numerous biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’,5’,6-Tetrachlorobiphenyl. As a persistent organic pollutant, it resists environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,3’,5’,6-Tetrachlorobiphenyl in the environment can have a significant impact on its action and the potential health effects it may cause .

Biochemical Analysis

Biochemical Properties

2,3’,5’,6-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to interact with enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are involved in the biodegradation pathway of PCBs, converting them into less harmful compounds. The interactions between 2,3’,5’,6-Tetrachlorobiphenyl and these enzymes are crucial for its breakdown and detoxification in the environment .

Cellular Effects

2,3’,5’,6-Tetrachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt the endocrine system by binding to the aryl hydrocarbon receptor, leading to changes in the transcription of genes involved in hormone regulation . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can induce oxidative stress and inflammation in cells, further impacting cellular health and function .

Molecular Mechanism

The molecular mechanism of 2,3’,5’,6-Tetrachlorobiphenyl involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It can bind to the aryl hydrocarbon receptor, which in turn alters the transcription of genes, particularly those encoding hepatic Phase I and Phase II enzymes of the cytochrome P450 family . This binding leads to the induction of these enzymes, which are involved in the metabolism and detoxification of various xenobiotics, including PCBs . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can inhibit or activate other enzymes, further influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,5’,6-Tetrachlorobiphenyl can change over time due to its stability and resistance to degradation . Studies have shown that it can persist in the environment and within biological systems for extended periods, leading to long-term effects on cellular function . For example, its ability to induce oxidative stress and inflammation can result in chronic cellular damage and dysfunction . Additionally, the stability of 2,3’,5’,6-Tetrachlorobiphenyl allows it to accumulate in tissues, further exacerbating its long-term effects .

Dosage Effects in Animal Models

The effects of 2,3’,5’,6-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function and gene expression . At higher doses, it can lead to more pronounced toxic effects, including liver damage, endocrine disruption, and immune system impairment . Studies have also shown that there are threshold effects, where certain dosages must be reached before significant adverse effects are observed . These findings highlight the importance of understanding the dosage-dependent effects of 2,3’,5’,6-Tetrachlorobiphenyl in assessing its toxicity and risk to health .

Metabolic Pathways

2,3’,5’,6-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily those related to its biodegradation and detoxification . The major enzymes involved in its metabolism include biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes sequentially degrade 2,3’,5’,6-Tetrachlorobiphenyl into less harmful compounds, which can then be further metabolized and excreted by the body . Understanding these metabolic pathways is crucial for developing strategies to mitigate the environmental and health impacts of 2,3’,5’,6-Tetrachlorobiphenyl .

Transport and Distribution

Within cells and tissues, 2,3’,5’,6-Tetrachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins . Its hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues . This accumulation can lead to localized concentrations of 2,3’,5’,6-Tetrachlorobiphenyl, which may exacerbate its toxic effects . Additionally, its distribution within the body can be influenced by factors such as age, sex, and metabolic rate .

Subcellular Localization

The subcellular localization of 2,3’,5’,6-Tetrachlorobiphenyl can affect its activity and function within cells . It has been found to localize in cellular membranes, where it can disrupt membrane integrity and function . Additionally, 2,3’,5’,6-Tetrachlorobiphenyl can accumulate in organelles such as the endoplasmic reticulum and mitochondria, leading to further cellular dysfunction . Understanding the subcellular localization of 2,3’,5’,6-Tetrachlorobiphenyl is important for elucidating its mechanisms of toxicity and developing targeted interventions to mitigate its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’,5’,6-Tetrachlorobiphenyl can be synthesized through various chlorination processes. One common method involves the direct chlorination of biphenyl using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3’,5’,6-Tetrachlorobiphenyl, historically involved the chlorination of biphenyl in large reactors. The process was optimized to produce specific congeners by controlling the reaction conditions and the amount of chlorine gas introduced. due to the environmental impact and health risks associated with polychlorinated biphenyls, their industrial production has been largely discontinued .

Properties

IUPAC Name

1,3-dichloro-2-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDULUCZRGGWTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074220
Record name 2,3',5',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74338-23-1
Record name 2,3',5',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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